

Analytical methods for the quantification of Methyl benzo[d]thiazole-7-carboxylate

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Compound of Interest

Compound Name:	Methyl benzo[d]thiazole-7-carboxylate
Cat. No.:	B1457228

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Application Note: Quantitative Analysis of Methyl benzo[d]thiazole-7-carboxylate

Abstract

This technical guide provides detailed analytical methods for the accurate quantification of **Methyl benzo[d]thiazole-7-carboxylate**, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, this document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. Each protocol is presented with a focus on the scientific rationale behind procedural steps, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. All methods are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

Methyl benzo[d]thiazole-7-carboxylate ($C_9H_7NO_2S$, MW: 193.22 g/mol) is a heterocyclic compound increasingly utilized as a scaffold in the synthesis of novel therapeutic agents.[\[6\]](#)[\[7\]](#) Its structural motif is found in compounds with a wide range of biological activities.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Consequently, the ability to accurately quantify this molecule in various matrices, from raw materials to final drug products, is paramount for ensuring product quality, safety, and efficacy.

[11][12]

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. This guide details two validated methods to provide flexibility for different analytical challenges. The HPLC-UV method is presented as a cost-effective and robust technique for routine quality control, while the LC-MS/MS method offers superior sensitivity and specificity, making it ideal for impurity profiling and bioanalytical studies.[13][14]

Physicochemical Properties of Methyl benzo[d]thiazole-7-carboxylate

A foundational understanding of the analyte's properties is crucial for method development.

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₂ S	PubChem[6]
Molecular Weight	193.22 g/mol	Sunway Pharm Ltd[7]
Appearance	Solid (predicted)	---
Solubility	Soluble in organic solvents like Methanol, Acetonitrile, DMSO	Inferred from typical benzothiazole derivatives[9][15]
UV λ _{max}	~270-280 nm (predicted)	Based on benzothiazole chromophore[16]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

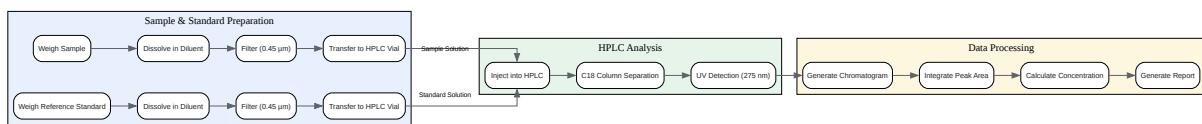
This method is designed for the routine quantification of **Methyl benzo[d]thiazole-7-carboxylate** in bulk drug substance and simple formulations, offering a balance of performance and accessibility.

Principle of HPLC-UV

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. **Methyl benzo[d]thiazole-7-carboxylate**, being a moderately polar compound, will partition between the two phases, and its retention time will be influenced by the exact mobile phase composition. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector, which is proportional to its concentration.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis.



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Caption: HPLC-UV analysis workflow for **Methyl benzo[d]thiazole-7-carboxylate**.

Detailed Protocol: HPLC-UV

Instrumentation:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
- Data acquisition and processing software.

Chromatographic Conditions:

Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Provides good retention and resolution for moderately polar compounds.
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile	Formic acid improves peak shape and ionization. Acetonitrile is a common organic modifier. [17]
Gradient	0-15 min: 40-80% B 15-17 min: 80% B 17-18 min: 80-40% B 18-25 min: 40% B	A gradient elution ensures efficient separation from potential impurities with different polarities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp.	30 °C	Maintaining a constant temperature ensures reproducible retention times.
Detection λ	275 nm	Predicted wavelength of maximum absorbance, providing good sensitivity.
Injection Vol.	10 µL	A typical injection volume for standard HPLC analysis.

| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures solubility and compatibility with the mobile phase. |

Procedure:

- Standard Preparation (100 µg/mL): Accurately weigh 10 mg of **Methyl benzo[d]thiazole-7-carboxylate** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to

volume with the diluent.

- Sample Preparation: Accurately weigh a portion of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume.
- Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$) by diluting the standard stock solution.
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation Summary (as per ICH Q2(R1))

The following table summarizes the typical validation parameters for this HPLC-UV method.[\[1\]](#) [\[11\]](#)[\[18\]](#)[\[19\]](#)

Parameter	Acceptance Criteria	Typical Result
Specificity	Analyte peak is resolved from diluent and potential impurities/degradants.	Peak purity index > 0.999. No interference at the retention time of the analyte.
Linearity (R ²)	≥ 0.999	0.9995 over 1-100 µg/mL range.
Accuracy (% Recovery)	98.0% - 102.0%	99.2% - 101.5% at three concentration levels.
Precision (% RSD)	Repeatability ≤ 2.0% Intermediate Precision ≤ 3.0%	Repeatability: 0.8% Intermediate: 1.5%
LOD	Signal-to-Noise ratio of 3:1	0.3 µg/mL
LOQ	Signal-to-Noise ratio of 10:1	1.0 µg/mL
Robustness	% RSD ≤ 5.0% after minor changes in method parameters (flow rate, temp, mobile phase composition).	Method is robust to minor variations.

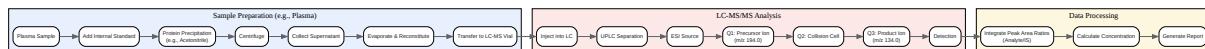
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as determining trace levels in complex matrices or in bioanalytical studies, LC-MS/MS is the method of choice.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.
[\[17\]](#)[\[23\]](#)

Experimental Workflow



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Caption: LC-MS/MS workflow for trace quantification of **Methyl benzo[d]thiazole-7-carboxylate**.

Detailed Protocol: LC-MS/MS

Instrumentation:

- UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Data acquisition and processing software.

LC Conditions:

Parameter	Condition	Rationale
Column	C18, 2.1 x 50 mm, 1.8 µm	UPLC column for fast and efficient separation.
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol	Methanol can sometimes provide better ionization efficiency in ESI.
Gradient	0-2.0 min: 10-95% B 2.0-2.5 min: 95-10% B 2.5-2.6 min: 95-10% B 2.6-3.5 min: 10% B	A rapid gradient is suitable for the high throughput nature of LC-MS/MS.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40 °C	Higher temperature reduces viscosity and improves peak shape.

| Injection Vol. | 5 µL | Smaller injection volume is typical for sensitive LC-MS/MS methods. |

MS Conditions:

Parameter	Setting	Rationale
Ionization Mode	ESI Positive	The nitrogen atom in the thiazole ring is readily protonated.
Precursor Ion (Q1)	m/z 194.0	[M+H] ⁺ for Methyl benzo[d]thiazole-7-carboxylate.
Product Ion (Q3)	m/z 134.0	A stable, high-intensity fragment ion for quantification.
Collision Energy	Optimized (e.g., 20 eV)	Optimized to maximize the intensity of the product ion.

| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the peak. |

Procedure (for plasma samples):

- Sample Pre-treatment: To 100 μ L of plasma, add 10 μ L of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
- Protein Precipitation: Add 300 μ L of cold acetonitrile, vortex for 1 minute.
- Centrifugation: Centrifuge at 10,000 \times g for 10 minutes.
- Evaporation & Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 μ L of the initial mobile phase.
- Analysis: Inject the prepared sample into the LC-MS/MS system.
- Quantification: Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration from a calibration curve prepared in the same matrix.

Method Validation Summary (as per ICH M10 Bioanalytical Method Validation)

Parameter	Acceptance Criteria	Typical Result
Selectivity	No significant interference at the retention times of the analyte and IS in blank matrix.	Complies.
Linearity (R ²)	≥ 0.99	0.998 over a 0.1 - 100 ng/mL range.
Accuracy & Precision	Within ±15% (±20% at LLOQ)	Within ±10% for all QC levels.
Matrix Effect	IS-normalized matrix factor should have a %CV ≤ 15%.	Complies.
Recovery	Consistent and reproducible.	>85%
LLOQ	S/N > 5; Accuracy & Precision within ±20%.	0.1 ng/mL
Stability	Analyte stable under various storage and handling conditions.	Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C.

Conclusion

The analytical methods presented provide robust and reliable frameworks for the quantification of **Methyl benzo[d]thiazole-7-carboxylate**. The HPLC-UV method is well-suited for routine analysis in a quality control environment, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex matrices. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Proper validation of these methods in accordance with ICH guidelines is essential to ensure data integrity and regulatory compliance.

[\[1\]](#)[\[5\]](#)[\[11\]](#)

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